molecular formula C5H13ClN2O2S B2628242 N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride CAS No. 2253629-51-3

N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride

Cat. No.: B2628242
CAS No.: 2253629-51-3
M. Wt: 200.68
InChI Key: CRHVZEPXYLHFLU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride is a chemical compound with the molecular formula C5H12N2O2S·HCl and a molecular weight of 200.69 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride typically involves the reaction of cyclopropanesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-aminoethyl)cyclopropanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-3-4-7-10(8,9)5-1-2-5;/h5,7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHVZEPXYLHFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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